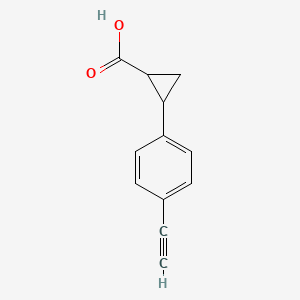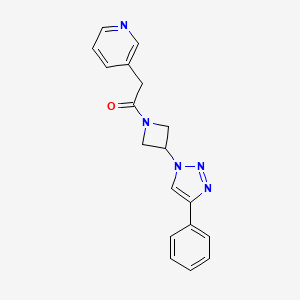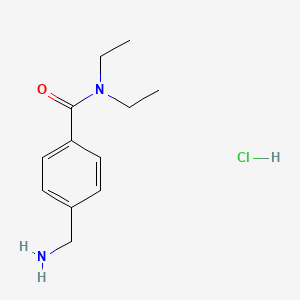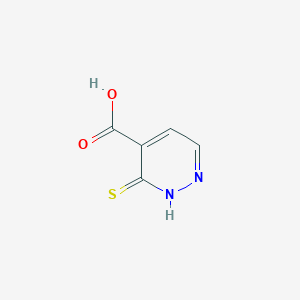
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H10O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Preparation of 4-Ethynylbenzaldehyde: This can be achieved through the Sonogashira coupling reaction between 4-bromobenzaldehyde and acetylene in the presence of a palladium catalyst.
Cyclopropanation: The 4-ethynylbenzaldehyde undergoes cyclopropanation using a diazo compound, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper.
Oxidation: The resulting cyclopropane derivative is then oxidized to form the carboxylic acid group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents is crucial for cost-effective and environmentally friendly production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.
Applications De Recherche Scientifique
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, while the cyclopropane ring provides structural rigidity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Ethynylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.
2-(4-Ethynylphenyl)propanoic acid: Contains a propanoic acid group instead of a cyclopropane ring.
4-Ethynylbenzoic acid: Lacks the cyclopropane ring, having a simpler benzoic acid structure.
Uniqueness
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and an ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The cyclopropane ring provides rigidity and strain, while the ethynyl group offers reactivity and the potential for further functionalization.
Propriétés
IUPAC Name |
2-(4-ethynylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTUJGVXJQPVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5-((7-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2914782.png)
![2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)

![(4-Oxo-3,4,5,6,7,8-hexahydro-benzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-acetonitrile](/img/structure/B2914785.png)


![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)


![METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2914800.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2914801.png)

